Nefazodone hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de nefazodone est un composé de phénylpiperazine principalement utilisé comme antidépresseur atypique. Il a été introduit pour un usage médical en 1994 et est connu pour ses actions combinées en tant qu'antagoniste de la sérotonine et inhibiteur de la recapture. Le chlorhydrate de nefazodone est utilisé dans le traitement du trouble dépressif majeur et d'autres affections psychiatriques .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La préparation du chlorhydrate de nefazodone implique la conversion directe de la semicarbazide dihydrochlorure en chlorhydrate de nefazodone. Ce processus comprend la réaction de la semicarbazide dihydrochlorure avec l'orthopropionate de triéthyle en présence de chlorure de triméthylsilyle et d'acide chlorhydrique .

Méthodes de Production Industrielle :

- La semicarbazide dihydrochlorure est ajoutée au méthanol et à l'acide chlorhydrique dans l'isopropanol.

- Le mélange est chauffé au reflux pendant environ 2,5 à 3,0 heures, puis refroidi à température ambiante.

- Le mélange réactionnel est filtré, et le solide est lavé avec du méthanol et séché sous vide pour obtenir la semicarbazide dihydrochlorure.

- Le chlorure de triméthylsilyle est ajouté à une suspension de semicarbazide dihydrochlorure dans l'éthanol, suivi de l'orthopropionate de triéthyle, et agité pendant 14-16 heures.

- De l'acide chlorhydrique dans l'isopropanol est ajouté au mélange réactionnel et agité pendant 6-8 heures.

- Le mélange réactionnel est filtré, et le produit est lavé avec un mélange d'heptane et d'éthanol pour donner du chlorhydrate de nefazodone brut .

Analyse Des Réactions Chimiques

Types de Réactions : Le chlorhydrate de nefazodone subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former l'hydroxynefazodone.

Réduction : Les réactions de réduction peuvent conduire à la formation de triazoledione.

Substitution : Des réactions de substitution peuvent se produire sur le cycle phényle

Réactifs et Conditions Courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium peuvent être utilisés.

Substitution : Des réactifs d'halogénation comme le chlore peuvent être utilisés pour les réactions de substitution

Produits Principaux :

- Hydroxynefazodone

- Triazoledione

- Métachlorophénylpiperazine (mCPP)

4. Applications de la Recherche Scientifique

Le chlorhydrate de nefazodone a une large gamme d'applications de recherche scientifique :

- Chimie : Il est utilisé comme composé de référence dans l'étude des antagonistes des récepteurs de la sérotonine.

- Biologie : Il est utilisé pour étudier les effets de l'inhibition de la recapture de la sérotonine sur l'activité neuronale.

- Médecine : Il est principalement utilisé dans le traitement du trouble dépressif majeur et des états anxieux.

- Industrie : Il est utilisé dans l'industrie pharmaceutique pour le développement de médicaments antidépresseurs .

5. Mécanisme d'Action

Le chlorhydrate de nefazodone exerce ses effets en agissant comme un antagoniste aux récepteurs post-synaptiques de la sérotonine de type 2 (5-HT2) et en inhibant la recapture de la sérotonine (5-HT). Ce double mécanisme améliore la transmission de la sérotonine et atténue les symptômes dépressifs. De plus, il inhibe faiblement la recapture de la norépinéphrine .

Composés Similaires :

- Trazodone : La nefazodone et la trazodone sont toutes deux des composés de phénylpiperazine utilisés comme antidépresseurs. La nefazodone a un mécanisme d'action distinct et un profil d'effets secondaires différent.

- Inhibiteurs sélectifs de la recapture de la sérotonine (ISRS) : Des composés comme la fluoxétine, la paroxétine et la sertraline sont des ISRS qui inhibent principalement la recapture de la sérotonine sans antagonisme récepteur significatif .

Unicité : Le chlorhydrate de nefazodone est unique en raison de son action combinée en tant qu'antagoniste de la sérotonine et inhibiteur de la recapture, ce qui le différencie des autres antidépresseurs qui ont généralement un seul mode d'action. Ce double mécanisme contribue à son efficacité dans le traitement de la dépression avec moins d'effets secondaires liés à l'inhibition de la recapture de la sérotonine .

Applications De Recherche Scientifique

Clinical Applications

- Major Depressive Disorder : Nefazodone is primarily indicated for treating major depressive disorder. Clinical trials have shown it to be as effective as imipramine, another antidepressant, with a favorable side effect profile .

- Anxiety Disorders : Evidence suggests that nefazodone may also benefit patients with depression-related anxiety and panic disorders. Its anxiolytic effects can help manage symptoms associated with these conditions .

- Aggressive Behavior : Some studies indicate that nefazodone can be effective in managing aggressive behavior, particularly in patients with underlying depressive disorders .

- Other Potential Uses : While not officially approved for them, nefazodone has been explored for use in conditions such as obsessive-compulsive disorder and post-traumatic stress disorder due to its serotonergic effects .

Side Effects and Risks

Despite its efficacy, nefazodone is associated with several side effects:

- Common Adverse Reactions : These include asthenia (weakness), somnolence (drowsiness), dry mouth, nausea, dizziness, and blurred vision. The incidence of sexual dysfunction appears to be lower compared to other antidepressants .

- Hepatic Toxicity : Serious liver-related adverse events have been reported, leading to its withdrawal from many markets. The risk of life-threatening hepatic failure is estimated at approximately 1 in 250,000 to 300,000 patient-years .

- Drug Interactions : Nefazodone can interact with other medications metabolized by the hepatic enzyme CYP3A4, increasing their concentrations and potentially leading to toxicity .

Case Studies

Several case studies highlight the clinical applications and risks associated with nefazodone:

- Case Study on Priapism : A report documented a case of reversible penile priapism in an elderly male patient treated with nefazodone. This rare side effect emphasizes the need for monitoring patients on this medication .

- Comparative Efficacy Study : A study comparing nefazodone with imipramine and placebo found that nefazodone had a higher response rate among patients suffering from major depression, suggesting its effectiveness in clinical practice .

Mécanisme D'action

Nefazodone hydrochloride exerts its effects by acting as an antagonist at type 2 serotonin (5-HT2) post-synaptic receptors and inhibiting the reuptake of serotonin (5-HT). This dual mechanism enhances serotonin transmission and alleviates depressive symptoms. Additionally, it weakly inhibits the reuptake of norepinephrine .

Comparaison Avec Des Composés Similaires

- Trazodone: Both nefazodone and trazodone are phenylpiperazine compounds used as antidepressants. nefazodone has a distinct mechanism of action and a different side effect profile.

- Selective Serotonin Reuptake Inhibitors (SSRIs): Compounds like fluoxetine, paroxetine, and sertraline are SSRIs that primarily inhibit serotonin reuptake without significant receptor antagonism .

Uniqueness: Nefazodone hydrochloride is unique due to its combined action as a serotonin antagonist and reuptake inhibitor, which differentiates it from other antidepressants that typically have a single mode of action. This dual mechanism contributes to its efficacy in treating depression with fewer side effects related to serotonin reuptake inhibition .

Activité Biologique

Nefazodone hydrochloride is an antidepressant primarily used for the treatment of major depressive disorder. Its biological activity is characterized by its unique pharmacological mechanisms, efficacy in clinical trials, and safety profile. This article delves into the biological activity of nefazodone, supported by data tables, case studies, and detailed research findings.

Nefazodone acts primarily as a serotonin 5-HT2A receptor antagonist and a serotonin (5-HT) reuptake inhibitor . It enhances synaptic transmission of serotonin by blocking 5-HT2 receptors and inhibiting the reuptake of serotonin and norepinephrine. This dual action increases serotonin availability at synapses, contributing to its antidepressant effects.

- Receptor Affinity :

- 5-HT2A: K = 5.8 nM

- Serotonin reuptake inhibition: IC = 290 nM

- Norepinephrine reuptake inhibition: IC = 300 nM

Nefazodone does not significantly interact with other serotonin receptor subtypes (5-HT1B and 5-HT1D), which may contribute to its distinct side effect profile compared to other antidepressants .

Clinical Efficacy

Nefazodone has been evaluated in several clinical trials, demonstrating efficacy comparable to traditional antidepressants such as imipramine and selective serotonin reuptake inhibitors (SSRIs).

Table 1: Summary of Clinical Trials

Safety Profile

The safety profile of nefazodone is generally favorable compared to other antidepressants. Common adverse effects include:

- Somnolence

- Dry mouth

- Dizziness

- Constipation

- Visual disturbances

Notably, nefazodone has a lower incidence of sexual dysfunction compared to SSRIs and tricyclic antidepressants (TCAs) and does not significantly disrupt REM sleep .

Pharmacokinetics

Nefazodone is absorbed well from the gastrointestinal tract, although food can reduce its bioavailability. The drug undergoes extensive hepatic metabolism primarily via the cytochrome P450 enzyme CYP3A4.

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Bioavailability | ~20% |

| Protein Binding | ~99% (loosely bound) |

| Half-life | Nefazodone: 2–4 hours |

| Major Metabolites | Hydroxynefazodone, mCPP |

| Elimination Route | Primarily renal |

Due to its metabolism by CYP3A4, nefazodone can interact with other medications that are substrates of this enzyme, necessitating caution in concurrent use .

Case Studies

Several case studies have highlighted nefazodone's effectiveness in treating depression with comorbid anxiety disorders. For instance:

- Case Study A : A patient with major depressive disorder and generalized anxiety disorder showed significant improvement after switching from fluoxetine to nefazodone, reporting reduced anxiety symptoms alongside improved mood.

- Case Study B : Long-term treatment with nefazodone resulted in sustained remission in a patient with recurrent depression over a two-year period, demonstrating its potential for long-term management.

Propriétés

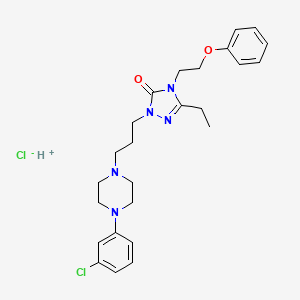

IUPAC Name |

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-ethyl-4-(2-phenoxyethyl)-1,2,4-triazol-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32ClN5O2.ClH/c1-2-24-27-31(25(32)30(24)18-19-33-23-10-4-3-5-11-23)13-7-12-28-14-16-29(17-15-28)22-9-6-8-21(26)20-22;/h3-6,8-11,20H,2,7,12-19H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYCKFEBIOUQECE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=O)N1CCOC2=CC=CC=C2)CCCN3CCN(CC3)C4=CC(=CC=C4)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33Cl2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

83366-66-9 (Parent) | |

| Record name | Nefazodone hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082752996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8046088 | |

| Record name | Nefazodone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82752-99-6 | |

| Record name | Nefazodone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82752-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nefazodone hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082752996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nefazodone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-ethyl-4-(2-phenoxyethyl)-1,2,4-triazol-3-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEFAZODONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27X63J94GR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.